REACTION_CXSMILES
|
[CH3:1][C:2]1[C:8]2[CH:9]=[CH:10][C:11]([O:13][CH3:14])=[CH:12][C:7]=2[O:6][C:5]2[CH:15]=[CH:16][C:17]([C:19]([O:21]CC)=[O:20])=[CH:18][C:4]=2[N:3]=1.[OH-].[Na+].Cl>CO>[CH3:1][C:2]1[C:8]2[CH:9]=[CH:10][C:11]([O:13][CH3:14])=[CH:12][C:7]=2[O:6][C:5]2[CH:15]=[CH:16][C:17]([C:19]([OH:21])=[O:20])=[CH:18][C:4]=2[N:3]=1 |f:1.2|
|
Name
|
ethyl 11-methyl-3-methoxydibenz-[b,f][1,4]oxazepine-8-carboxylate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=NC2=C(OC3=C1C=CC(=C3)OC)C=CC(=C2)C(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the precipitating crystal was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=C(OC3=C1C=CC(=C3)OC)C=CC(=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.84 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |